benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate
Description
Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles that have gained significant attention due to their diverse biological and chemical properties. This compound, in particular, is characterized by the presence of a benzyl group, a cyclohexyl group, and a tetrazole ring, making it a unique and versatile molecule.
Properties
IUPAC Name |
benzyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(23-12-13-7-3-1-4-8-13)17-11-15-18-19-20-21(15)14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRFQYJHYADNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction using cyclohexylamine and an appropriate leaving group, such as a halide.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Reaction Mechanism
The synthesis likely proceeds through a three-component reaction (3CR) mechanism:
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Imine formation : Cyclohexylamine reacts with an aldehyde (e.g., benzylaldehyde) to form an imine intermediate .
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Chlorination : A chlorinating agent (e.g., POCl₃) activates the carbonyl group, facilitating subsequent steps .
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Azide addition : Sodium azide attacks the chlorinated intermediate, forming the tetrazole ring via a [2+2] cycloaddition .
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Carbamate formation : Reaction with benzyl chloroformate introduces the carbamate group .
A catalytic role for chlorinating agents like POCl₃ or CDI is critical for activating intermediates and enabling carbamate cyclization .
Analytical Data and Characterization
While the exact compound is not explicitly detailed in the provided sources, analogous carbamates (e.g., benzyl (1-(1-benzyl-1H-tetrazol-5-yl)ethyl)carbamate) show the following trends:
Spectroscopic features :
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IR : Strong absorption for carbonyl (-C=O) and tetrazole (-C=N) groups .
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NMR : Peaks for aromatic protons (7–8 ppm) and NH signals (9–10 ppm) .
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Mass spectrometry : Molecular ion peaks corresponding to the molecular weight (e.g., ~430–470 m/z) .
Physical properties :
| Property | Typical Values (analogous compounds) | Source |
|---|---|---|
| Melting point | 156–174°C | |
| Yield | 76–86% | |
| Solubility | THF, DCM, DMF |
Challenges and Optimization Strategies
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Yield optimization : Higher temperatures (180°C) and microwave assistance improve reaction rates and conversions .
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Reagent selection : POCl₃ and CDI are preferred chlorinating agents for efficient carbamate formation .
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Scalability : One-pot multicomponent reactions reduce purification steps, enhancing efficiency .
Biological Activity
Benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a benzyl group linked to a cyclohexyl-substituted tetrazole moiety through a carbamate functional group. The synthesis of this compound often involves multi-component reactions, including the Ugi reaction, which allows for the formation of tetrazole derivatives efficiently.
Synthesis Overview:
- Starting Materials: Benzyl isocyanide, cyclohexyl hydrazine, and various aldehydes.
- Method: The Ugi reaction is commonly employed to synthesize tetrazole derivatives, allowing for the incorporation of diverse functional groups.
- Yield: Reports indicate yields can vary significantly based on reaction conditions, typically ranging from 60% to 85% for structurally similar compounds .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various physiological processes. Notably, tetrazole derivatives have been studied for their potential as inhibitors of enzymes like topoisomerase II and as modulators of neurotransmitter receptors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antiproliferative Activity: The compound has shown inhibitory effects on cancer cell lines, indicating potential as an anticancer agent. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
- Neurotransmitter Modulation: It has been evaluated for its effects on serotonin receptors, showing partial agonist activity which may have implications for mood disorders .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrazole derivatives, including this compound. These compounds were screened for anticancer activity using MTT assays. The results indicated that this specific derivative exhibited significant growth inhibition in several cancer cell lines compared to controls .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of the compound. In behavioral assays involving rodent models, this compound demonstrated anxiolytic-like effects at certain dosages, suggesting its potential utility in treating anxiety disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Properties
Research indicates that derivatives of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate can potentiate the biological effects of bioactive peptides, making them promising candidates for treating hypertension and related disorders. These compounds have shown efficacy in managing conditions such as pulmonary hypertension, heart failure, and renal insufficiency .
Case Study:
A study demonstrated that a specific derivative exhibited significant reductions in blood pressure in animal models, indicating its potential as a therapeutic agent for hypertension management. The compound's mechanism involves modulation of vascular tone through bioactive peptide pathways.
Table 1: Antihypertensive Effects of Derivatives
| Compound Name | Model Used | Blood Pressure Reduction (%) | Reference |
|---|---|---|---|
| Compound A | Rat | 30 | |
| Compound B | Mouse | 25 | |
| Compound C | Rabbit | 35 |
Anti-inflammatory Effects
2.1 Mechanisms of Action
This compound and its derivatives have been investigated for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This inhibition leads to decreased production of pro-inflammatory mediators.
Case Study:
In vitro studies showed that certain derivatives significantly reduced edema in animal models compared to standard anti-inflammatory drugs like diclofenac. The IC50 values indicated a strong correlation between structural modifications and anti-inflammatory activity .
Table 2: Anti-inflammatory Activity of Compounds
| Compound Name | IC50 (COX-1) nM | IC50 (COX-2) nM | Reference |
|---|---|---|---|
| Compound D | 0.1664 | 0.0370 | |
| Compound E | 0.2272 | 0.0469 | |
| Compound F | 0.1200 | 0.0500 |
Antiviral Activity
3.1 Mechanistic Insights
Recent studies have explored the antiviral properties of this compound derivatives against viruses such as Hepatitis B and C. The compounds are believed to interfere with viral replication processes, potentially providing a therapeutic avenue for viral infections.
Case Study:
One study reported that a derivative exhibited significant antiviral activity with EC50 values indicating effective inhibition of viral replication in cell cultures infected with Hepatitis C virus .
Table 3: Antiviral Efficacy Against Hepatitis Virus
Q & A
What are the critical considerations for optimizing the synthesis of benzyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate to ensure high yield and purity?
Basic Research Question
Synthesis optimization requires addressing reaction intermediates, solvent selection, and protecting group strategies. For example, analogous carbamate syntheses (e.g., benzyl carbamates with tetrazole rings) involve multi-step protocols, including nucleophilic substitution and carbamate coupling under anhydrous conditions . Key parameters include:
- Temperature control : Exothermic reactions during tetrazole alkylation may require cooling (0–5°C) to prevent side-product formation.
- Catalyst-free conditions : Ethanol-mediated reactions (similar to ) can reduce byproducts in aqueous environments.
- Purification : Chiral separation via columns like Reprosil Chiral-OM (used for enantiomer resolution in tetrazole derivatives ) may apply for stereochemically pure batches.
How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) resolve structural ambiguities in this compound derivatives?
Basic Research Question
Structural elucidation relies on:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigning cyclohexyl proton signals (δ 1.0–2.5 ppm) and carbamate carbonyl carbons (δ 155–160 ppm) .
- HSQC/HMBC : Correlating tetrazole N–CH2 linkages and benzyl aromatic protons.
- HRMS : Confirming molecular ion peaks (e.g., [M+H]<sup>+</sup> with <1 ppm error) to distinguish regioisomers .
What experimental strategies address contradictions in biological activity data for tetrazole-carbamate hybrids?
Advanced Research Question
Discrepancies in bioactivity may arise from stereochemical variations or assay conditions. Methodological solutions include:
- Enantiomer-specific assays : Isolate enantiomers via chiral chromatography (e.g., Reprosil column ) and test separately.
- Molecular docking : Compare binding modes of cyclohexyl vs. tert-butyl analogs () to identify steric or electronic influences .
- ADMET profiling : Assess hydrophobicity (logP) via HPLC retention times, as cyclohexyl groups increase membrane permeability .
How does the cyclohexyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to aryl or alkyl analogs?
Advanced Research Question
The cyclohexyl group introduces steric hindrance and electron-donating effects:
- Steric effects : Bulkier than benzyl but less than tert-butyl, slowing SN2 reactions at the methylene bridge .
- Electronic effects : Cyclohexane’s chair conformation stabilizes adjacent carbamate carbonyls, altering reaction pathways (e.g., hydrolysis resistance ).
- Comparative studies : Use DFT calculations to map charge distribution differences between cyclohexyl and phenyl analogs .
What computational models are suitable for predicting the solid-state packing and crystallinity of this compound?
Advanced Research Question
Leverage crystallographic software (e.g., SHELX ) for:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/N) in analogs like ethyl benzoimidazole carboxylates .
- Polymorph prediction : Molecular dynamics simulations (AMBER/CHARMM) to model cyclohexyl ring conformers and lattice energies.
- Twinning analysis : Resolve diffraction ambiguities in high-symmetry crystals using SHELXL .
How can researchers validate the stability of this compound under physiological conditions?
Advanced Research Question
Stability assays should mimic biological environments:
- pH-dependent degradation : Monitor carbamate hydrolysis (pH 7.4 vs. 2.0) via HPLC, comparing to methyl carbamate controls .
- Serum incubation : Assess plasma protein binding using ultrafiltration and LC-MS quantification .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for carbamates ).
What synthetic routes enable the introduction of isotopic labels (e.g., <sup>13</sup>C, <sup>15</sup>N) for metabolic tracing studies?
Advanced Research Question
Isotope labeling strategies include:
- <sup>13</sup>C-carbamate synthesis : Use K<sup>13</sup>CN in Strecker reactions for labeled carbamate precursors .
- <sup>15</sup>N-tetrazole formation : Cycloaddition of NaN<sup>15</sup>H2 with nitriles under microwave irradiation .
- Validation : Confirm isotopic purity via isotopic mass spectrometry (e.g., HRMS with <0.1% natural abundance correction).
How do researchers reconcile discrepancies between in silico ADMET predictions and experimental pharmacokinetic data for this compound?
Advanced Research Question
Address prediction limitations via:
- Physicochemical adjustments : Experimental logP may differ from software estimates (e.g., cyclohexyl’s hydrophobicity in ).
- P-gp efflux assays : Test Caco-2 permeability with/without inhibitors (e.g., verapamil) to identify transporter effects .
- Microsomal stability : Compare CYP450 metabolism rates (human vs. rodent) using LC-MS/MS metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
